molecular formula C12H23NO7 B13855360 N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose

N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose

Cat. No.: B13855360
M. Wt: 293.31 g/mol
InChI Key: ADLSFIUFBSPKJF-OEEOIEHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine (CAS: 87304-79-8) is an Amadori rearrangement product derived from the non-enzymatic glycation of D-fructose and L-isoleucine, typically formed during the Maillard reaction in thermally processed foods . Its molecular formula is C₁₂H₂₃NO₇ (MW: 293.31 g/mol), featuring a β-D-fructopyranose ring linked via a 1-amino-1-deoxy bond to the α-amino group of L-isoleucine . The compound adopts a 2C₅ pyranose chair conformation, as observed in crystallographic studies of analogous fructose-amino acid conjugates . This structure facilitates extensive hydrogen bonding, contributing to its stability in aqueous environments .

Properties

Molecular Formula

C12H23NO7

Molecular Weight

293.31 g/mol

IUPAC Name

(2S,3S)-3-methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid

InChI

InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12?/m0/s1

InChI Key

ADLSFIUFBSPKJF-OEEOIEHZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O

Canonical SMILES

CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine

General Synthetic Strategy

The preparation of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine typically involves the Maillard reaction between the amino group of L-isoleucine and the carbonyl group of D-fructose, leading to the formation of a Schiff base intermediate that undergoes Amadori rearrangement to yield the stable ketoamine product.

The overall synthetic approach can be summarized as:

  • Step 1: Formation of Schiff base by condensation of L-isoleucine amino group with the reducing sugar D-fructose.
  • Step 2: Amadori rearrangement of the Schiff base to the corresponding 1-amino-1-deoxy-β-D-fructopyranose derivative.
  • Step 3: Isolation and purification of the Amadori compound.

Detailed Synthetic Procedures

Direct Maillard Reaction Under Controlled Conditions
  • Reagents: L-isoleucine and D-fructose in aqueous solution.
  • Conditions: Mild heating (e.g., 60–100°C) at near-neutral pH (around pH 6.8) to promote Schiff base formation and subsequent rearrangement.
  • Reaction Time: Several hours to days depending on temperature and concentration.
  • Outcome: Formation of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine as the major Amadori product.

This method is adapted from the general procedures used for synthesizing Amadori compounds with amino acids and sugars, as described by Mossine et al. (1994, 1995) and further supported by kinetic studies on similar compounds (e.g., N-(1-deoxy-D-fructos-1-yl)-glycine).

Stepwise Synthesis via Protected Intermediates
  • Protection of amino or hydroxyl groups: Using Boc (tert-butoxycarbonyl) or other protecting groups to control regioselectivity.
  • Activation of sugar: Formation of aminooxy derivatives or NHS esters to enhance coupling efficiency.
  • Coupling: Reaction of protected amino acid derivatives with activated sugar derivatives in organic solvents such as methanol or DMF.
  • Deprotection: Acidic treatment (e.g., trifluoroacetic acid in dichloromethane) to remove protecting groups and liberate the Amadori compound.

For example, the synthetic routes presented in Natasha Rana’s PhD thesis detail the use of N-Boc aminooxy acetic acid and NHS esters for coupling with sugars under mild conditions, achieving good yields of amino sugar conjugates.

Reaction Conditions and Optimization

Parameter Typical Condition Effect on Yield/Selectivity
Temperature 60–100°C Higher temperature accelerates reaction but may cause degradation
pH Near neutral (pH 6.5–7.0) Optimal for Schiff base formation and stability
Solvent Aqueous or mixed aqueous-organic Water essential for Maillard reaction; organic solvents used for protected intermediates
Reaction Time 12–48 hours Longer time favors completion but risks side reactions
Molar Ratio (Sugar:Amino acid) 1:1 to 2:1 Excess sugar can drive reaction forward

Purification and Characterization

  • Purification: Typically involves chromatographic techniques such as reverse-phase HPLC or crystallization.
  • Characterization: Confirmed by LC-ESI-qToF/MS/MS, NMR spectroscopy, and X-ray crystallography where applicable.
  • Analytical Data: Mass spectrometry fragmentation patterns distinguish the Amadori compound from Schiff base precursors.

Research Data and Results

Kinetic Studies

  • The formation and degradation kinetics of Amadori compounds like N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine have been studied under varying temperature and pH.
  • Results indicate reversible formation of Schiff base intermediates and temperature-dependent stability of the Amadori product.

Structural Insights

  • Crystal structures of similar Amadori compounds (e.g., N-(1-deoxy-β-D-fructopyranos-1-yl)-glycine) reveal the β-pyranose ring conformation and hydrogen bonding patterns stabilizing the compound.
  • These structural data guide the understanding of stereochemistry and reactivity in synthesis.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Limitations References
Direct Maillard Reaction Mix amino acid and sugar, heat at pH ~7 Simple, mimics natural process Longer reaction time, side products
Protected Intermediate Synthesis Protect amino/hydroxyl groups, couple, deprotect Higher selectivity and yield More steps, requires reagents
Co-crystallization (Pharmaceutical) Grinding or co-melting API with co-former Solid-state preparation, purity Requires crystallization conditions

Chemical Reactions Analysis

Types of Reactions

Fructose-isoleucine (mixture of diastereomers) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding keto or aldehyde derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto or aldehyde derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine, also known as [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-β-D-fructopyranose, is a fructosamine formed from a deoxy sugar linked to the amino acid L-isoleucine. This compound has potential applications in medical research and roles in metabolic pathways.

General Information
N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine features a unique structure with a deoxy sugar and the amino acid L-isoleucine. The stereochemistry, indicated by [S-(R*,R*)], and the carboxy group contribute to its complexity and biological relevance. It is part of the fructosamine family, which is created through reactions between sugars and amino acids and are important in metabolic processes.

Applications
N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine has potential applications in various fields:

  • Medical Research It can be used as a model in medical research.
  • Metabolic Pathways Interaction studies focus on its role in metabolic pathways.

Similar Compounds
N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine is part of a broader class of fructosamines, with similar compounds exhibiting varied biological activities and applications:

Compound NameUnique Features
N-(1-Deoxy-D-fructosyl)-glycineSimpler structure; studied for Maillard reaction kinetics
Fructosylated L-valineFocused on specific peptide interactions; used in HbA1c assays
Fructosylated L-histidineSimilar synthesis route; applied in metabolic studies related to diabetes
D-FructoseBase sugar; fundamental for understanding glycation processes

Mechanism of Action

The mechanism of action of fructose-isoleucine (mixture of diastereomers) involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Modulating their activity and affecting metabolic pathways.

    Interacting with receptors: Influencing cellular signaling and physiological responses.

    Modifying gene expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural and physicochemical properties of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine and related conjugates:

Compound Name Sugar Moiety Amino Acid Molecular Formula Molecular Weight (g/mol) Key Applications/Findings
N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine β-D-fructopyranose L-isoleucine C₁₂H₂₃NO₇ 293.31 Food aroma precursor, Maillard product
N-(1-Deoxy-α-D-fructos-1-yl)-L-tryptophan α-D-fructofuranose L-tryptophan C₁₇H₂₂N₂O₇ 366.37 Phytochemical isolate from Cyperus rotundus; potential bioactivity
N-(1-Deoxy-D-fructos-1-yl)-L-threonine D-fructopyranose L-threonine C₁₀H₁₉NO₈ 281.26 Studied for glycation kinetics; CAS 70954-04-0
N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-proline β-D-fructopyranose L-proline C₁₁H₁₉NO₇ 277.27 Flavor precursor; 2C₅ chair conformation with 3D hydrogen bonding
N-(1-Deoxy-D-fructos-1-yl)-L-cysteine D-fructopyranose L-cysteine C₉H₁₇NO₇S 283.30 Investigated for antioxidant properties
Key Observations:
  • Sugar Conformation: The β-D-fructopyranose ring in the target compound and its proline analog adopts a 2C₅ chair conformation, whereas α-D-fructofuranose derivatives (e.g., L-tryptophan conjugate) favor a furanose ring, altering solubility and reactivity .
  • Hydrogen Bonding : Proline and isoleucine conjugates exhibit extensive intermolecular hydrogen bonding, enhancing thermal stability in food matrices .

Biological Activity

N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine, a derivative of isoleucine, is classified as an Amadori compound, which results from the Maillard reaction between reducing sugars and amino acids. This compound has garnered attention due to its potential biological activities, particularly in metabolic pathways and its implications in various health conditions.

Chemical Structure and Properties

The molecular formula of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine is C12H23NO7C_{12}H_{23}NO_7 with a molecular weight of approximately 293.31 g/mol. This compound features a fructose moiety linked to an amino acid, which influences its solubility and biological interactions.

Table 1: Chemical Properties of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine

PropertyValue
Molecular FormulaC₁₂H₂₃NO₇
Molecular Weight293.31 g/mol
Solubility0.21 g/100 g (25°C)
StructurePyranose form

Metabolic Effects

Research indicates that N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine may influence metabolic processes, particularly in glucose metabolism. A study demonstrated that chronic supplementation with L-isoleucine could potentially lower blood glucose levels, suggesting a role for this compound in managing diabetes and related metabolic disorders .

Case Study: Isoleucine Supplementation in Rats
In an experiment involving rats fed a high fructose diet, supplementation with L-isoleucine did not significantly alter serum glucose or lipid levels but showed a trend towards improved hepatic cholesterol profiles . This suggests that while direct effects on glucose levels may not be pronounced, the compound could play a supportive role in metabolic health.

Glycation and Protein Interaction

As an Amadori compound, N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine participates in glycation reactions that can modify protein function. These modifications are significant in the context of aging and diseases such as Alzheimer's, where protein glycation can lead to functional impairments . The formation of advanced glycation end-products (AGEs) from these compounds is an area of active research due to their impact on cellular signaling and inflammation.

Solubility and Structural Characteristics

The solubility of N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine is notably low compared to other fructose-amino acid conjugates, which typically exceed 100 g/100 g in water at 25°C. This low solubility may limit its bioavailability and efficacy in biological systems . The crystal structure reveals extensive hydrogen bonding networks that stabilize the compound's conformation, which may influence its biological interactions .

Kinetic Studies

Kinetic modeling studies have explored the degradation pathways of Amadori compounds like N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine within the Maillard reaction framework. These studies highlight the reversibility of glycation reactions and their implications for food chemistry and human health . Understanding these pathways can aid in developing strategies to mitigate the harmful effects associated with excessive glycation.

Future Directions

Ongoing research is needed to elucidate the precise mechanisms through which N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine exerts its biological effects. Investigating its role in metabolic pathways, protein interactions, and potential therapeutic applications will be crucial for harnessing its benefits.

Q & A

Q. What are the primary synthetic routes for N-(1-Deoxy-β-D-fructopyranos-1-yl)-L-isoleucine, and how are intermediates purified?

Methodological Answer: The compound is synthesized via Maillard-type condensation between L-isoleucine and reducing sugars (e.g., D-fructose). Key steps include:

  • Reaction Optimization: pH (5.0–9.0) and temperature (90°C) control to favor 1,2-enolization and prevent over-condensation .
  • Protection Strategies: Use of acetyl or benzyl groups to stabilize reactive hydroxyl and carboxyl moieties during glycosylation .
  • Purification: High-performance anion-exchange chromatography (HPAEC) and reversed-phase HPLC to isolate tautomers and eliminate by-products .

Q. How is the compound structurally characterized, and what analytical techniques resolve tautomeric ambiguity?

Methodological Answer:

  • X-ray Crystallography: Resolves the β-D-fructopyranose ring conformation (2C5 chair) and zwitterionic structure, confirming intramolecular H-bonding between the anomeric hydroxyl and carboxyl groups .
  • NMR Spectroscopy: 13C^{13}\text{C} and 1H^{1}\text{H} NMR distinguish tautomers (pyranose vs. furanose) via anomeric proton shifts (δ 4.8–5.2 ppm for α/β pyranose; δ 5.4–5.8 ppm for furanose) .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks ([M+H]+^+) and fragmentation patterns to validate glycosidic linkages .

Advanced Research Questions

Q. How do reaction conditions influence tautomer formation and by-product generation?

Methodological Answer:

  • pH-Dependent Tautomerism: At pH <7, the pyranose form dominates due to protonation of the amino group, favoring 1,2-enolization. At pH >7, furanose tautomers emerge via 2,3-enolization .
  • Thermal Degradation: Prolonged heating (>100°C) induces retro-aldol cleavage, releasing xylose and generating advanced glycation end-products (AGEs). Kinetic studies using UV-Vis spectroscopy show 40% faster degradation for glycine analogs vs. proline analogs .

Q. What computational approaches predict conformational stability and hydrogen-bonding networks?

Methodological Answer:

  • Molecular Mechanics (MM): Programs like MMI-CARB predict pyranose puckering parameters (Cremer-Pople: Q = 0.55–0.60 Å, θ = 0–10°) and validate against neutron diffraction data (RMSD <0.005 Å for bond lengths) .
  • Density Functional Theory (DFT): Calculates intramolecular H-bond strengths (e.g., O–H···N interactions: 15–20 kJ/mol) and correlates with crystallographic data .
  • Hydrogen-Bond Analysis: Graph-set notation (e.g., S(6)S(6), C(4)C(4)) categorizes infinite chains or 3D networks in crystal packing .

Q. How does thermal treatment impact the compound’s stability in model systems?

Methodological Answer:

  • Reversibility Studies: Thermal degradation (70–120°C) shows partial reversion to free fructose and L-isoleucine, confirmed by HPAEC detection of xylose .
  • AGEs Formation: LC-MS/MS identifies cross-linked products (e.g., pentosidine analogs) under oxidative conditions, with quantification via fluorescence spectroscopy (λexem = 370/440 nm) .

Q. What role does zwitterionic structure play in solubility and crystallization?

Methodological Answer:

  • Solubility: Zwitterionic form enhances aqueous solubility (log P ≈ −2.5) due to charge delocalization. Crystallization is pH-dependent, with monohydrate forms precipitating at neutral pH .
  • Crystal Packing: Infinite H-bonded chains (e.g., O3–H···O5 carboxyl interactions) stabilize the lattice, confirmed by Hirshfeld surface analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.